2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to an isopropyl group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol typically involves the reaction of 4-anilinophenylamine with isopropylamine and ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols with different substituents.
Substitution: The aniline and phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopentyl(ethyl)amino)ethanol: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2-{(piperidin-4-yl)methylamino}ethan-1-ol: Another related compound with a piperidine ring, offering different biological activities.
Uniqueness
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
62950-93-0 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(4-anilino-N-propan-2-ylanilino)ethanol |
InChI |
InChI=1S/C17H22N2O/c1-14(2)19(12-13-20)17-10-8-16(9-11-17)18-15-6-4-3-5-7-15/h3-11,14,18,20H,12-13H2,1-2H3 |
InChI Key |
BSUGSHWOOHESLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCO)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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